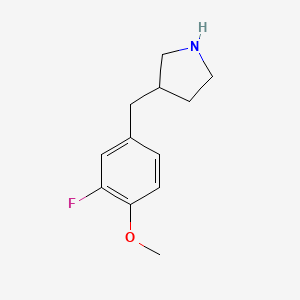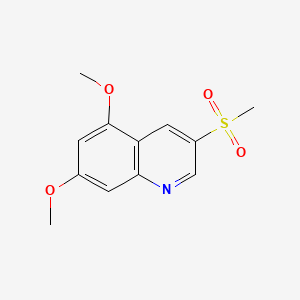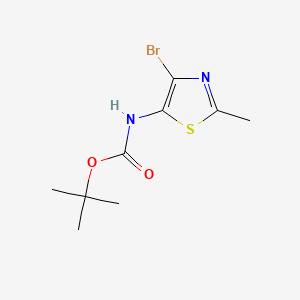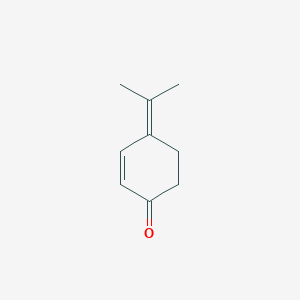
4-(Propan-2-ylidene)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propan-2-ylidene)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, characterized by the presence of a propan-2-ylidene group at the 4-position and a ketone functional group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-ylidene)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with isobutyraldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propan-2-ylidene)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclohexanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-ylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Propan-2-ylidene)cyclohex-2-en-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Propan-2-ylidene)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone functional group and the propan-2-ylidene moiety. These groups can participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but lacking the ketone functional group.
3-Methyl-6-(propan-2-ylidene)cyclohex-2-enone: Another cyclohexene derivative with a similar substitution pattern.
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl): A compound with a similar cyclohexene core but different substituents.
Uniqueness
4-(Propan-2-ylidene)cyclohex-2-en-1-one is unique due to the presence of both the propan-2-ylidene group and the ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
64317-84-6 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
4-propan-2-ylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3,5H,4,6H2,1-2H3 |
InChI-Schlüssel |
BOSSBIJUZWPVGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCC(=O)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




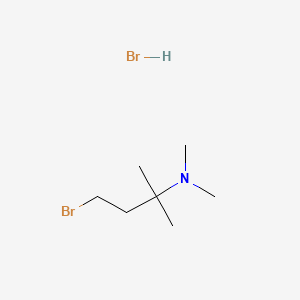
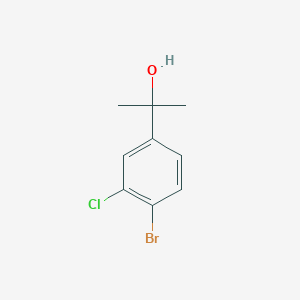



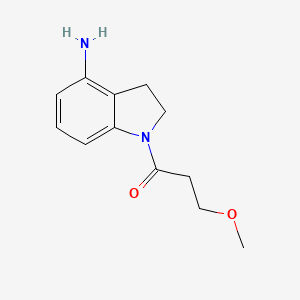
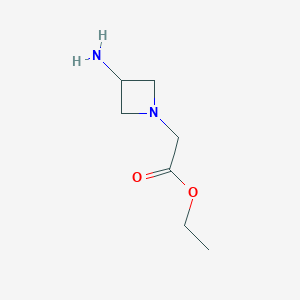
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)
